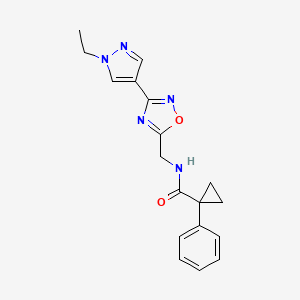
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic compound that has garnered attention due to its unique structure and potential applications in various scientific fields. It incorporates a diverse array of functional groups, contributing to its versatility and broad range of reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide typically involves multi-step reactions:
Formation of the pyrazole ring: : This step might involve the reaction of ethyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form 1-ethyl-1H-pyrazole.
Construction of the oxadiazole ring: : This can be achieved by cyclizing a diacylhydrazine derivative, often using agents like phosphoryl chloride (POCl3).
Attachment of the cyclopropane moiety: : The phenylcyclopropanecarboxylic acid can be synthesized through cyclopropanation reactions using diazomethane and phenyl acetic acid.
Coupling steps: : Finally, the compound can be assembled by coupling the oxadiazole-pyrazole intermediate with the phenylcyclopropanecarboxylic acid derivative under conditions conducive to forming amide bonds, such as the use of EDCI or DCC as coupling agents.
Industrial Production Methods
The industrial production methods for this compound would focus on optimizing yield and purity:
Scalable batch processes: involving controlled environments for each synthesis step.
Continuous flow systems: could be implemented to ensure constant production and minimize waste.
Purification methods: , such as recrystallization, chromatography, or distillation, would be key to isolating the pure product.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The compound might undergo oxidative cleavage or reduction reactions, particularly involving the oxadiazole and pyrazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, given the presence of reactive nitrogen atoms within the heterocyclic rings.
Cyclization: : Intramolecular cyclization could be a possible transformation under certain conditions.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution reagents: : Halides, sulfonyl chlorides, etc.
Major Products
Oxidative Products: : Cleaved derivatives of the oxadiazole and pyrazole rings.
Reductive Products: : Reduced forms, possibly resulting in open-chain derivatives or altered heterocycles.
Substitution Products: : Variants where specific hydrogen atoms have been replaced by other functional groups.
科学研究应用
The compound is of interest in several areas:
Chemistry: : Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : May serve as a lead compound for drug development, given its unique structural motifs that could interact with biological targets.
Industry: : Utilized in the creation of specialized materials or as a catalyst in certain chemical processes.
作用机制
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism might involve:
Binding to active sites: : The compound's structure allows it to fit into the binding pockets of proteins or enzymes, potentially inhibiting or activating their function.
Pathway Modulation: : It might influence cellular pathways by interacting with signaling molecules or transcription factors, altering gene expression or protein activity.
相似化合物的比较
Compared to other similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide stands out due to its multi-functional group architecture.
Similar Compounds
1-Phenyl-2,5-dihydro-1H-pyrazol-3-carboxamide: : Differing mainly in the absence of the oxadiazole ring.
N-phenylcyclopropanecarboxamide: : Lacks the heterocyclic components, focusing on the cyclopropane moiety.
4-ethyl-5-phenyl-1,2,4-oxadiazol-3-carboxamide: : Contains the oxadiazole structure but misses the pyrazole and cyclopropane groups.
属性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-23-12-13(10-20-23)16-21-15(25-22-16)11-19-17(24)18(8-9-18)14-6-4-3-5-7-14/h3-7,10,12H,2,8-9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGYWWYIPECGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














